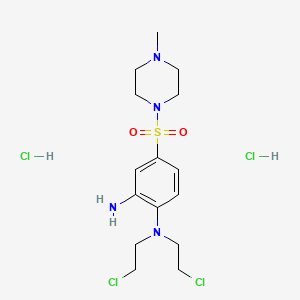
1-((3-Amino-4-(bis(2-chloroethyl)amino)phenyl)sulphonyl)-4-methylpiperazine dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-((3-Amino-4-(bis(2-chloroethyl)amino)phenyl)sulphonyl)-4-methylpiperazine dihydrochloride is a complex organic compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is known for its unique chemical structure, which includes a piperazine ring, a sulfonyl group, and bis(2-chloroethyl)amino groups, making it a versatile molecule for various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-((3-Amino-4-(bis(2-chloroethyl)amino)phenyl)sulphonyl)-4-methylpiperazine dihydrochloride typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the bis(2-chloroethyl)amino group: This step involves the reaction of 2-chloroethylamine with a suitable precursor to form the bis(2-chloroethyl)amino group.
Attachment of the sulfonyl group: The sulfonyl group is introduced through a sulfonation reaction, where a sulfonyl chloride reacts with the amino group on the aromatic ring.
Formation of the piperazine ring: The piperazine ring is formed by reacting the intermediate compound with a suitable piperazine derivative.
Final assembly and purification: The final compound is assembled by combining the intermediate products and purifying the final product through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes:
Batch or continuous flow reactors: These reactors are used to carry out the chemical reactions under controlled conditions.
Purification techniques: Techniques such as distillation, crystallization, and chromatography are employed to purify the final product.
Quality control: Analytical methods like HPLC, NMR, and mass spectrometry are used to ensure the purity and quality of the final product.
化学反应分析
Types of Reactions
1-((3-Amino-4-(bis(2-chloroethyl)amino)phenyl)sulphonyl)-4-methylpiperazine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and alcohols under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with different functional groups replacing the chlorine atoms.
科学研究应用
1-((3-Amino-4-(bis(2-chloroethyl)amino)phenyl)sulphonyl)-4-methylpiperazine dihydrochloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in cancer treatment due to its ability to interfere with DNA replication.
Industry: Used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 1-((3-Amino-4-(bis(2-chloroethyl)amino)phenyl)sulphonyl)-4-methylpiperazine dihydrochloride involves its interaction with cellular components, particularly DNA. The bis(2-chloroethyl)amino groups can form covalent bonds with DNA, leading to cross-linking and disruption of DNA replication and transcription. This mechanism is similar to that of other alkylating agents used in cancer therapy.
相似化合物的比较
Similar Compounds
Chlorambucil: An alkylating agent used in cancer treatment with a similar mechanism of action.
Cyclophosphamide: Another alkylating agent with broad applications in cancer therapy.
Melphalan: Used in the treatment of multiple myeloma and ovarian cancer.
Uniqueness
1-((3-Amino-4-(bis(2-chloroethyl)amino)phenyl)sulphonyl)-4-methylpiperazine dihydrochloride is unique due to its specific chemical structure, which combines a piperazine ring, a sulfonyl group, and bis(2-chloroethyl)amino groups
属性
CAS 编号 |
35898-78-3 |
|---|---|
分子式 |
C15H26Cl4N4O2S |
分子量 |
468.3 g/mol |
IUPAC 名称 |
1-N,1-N-bis(2-chloroethyl)-4-(4-methylpiperazin-1-yl)sulfonylbenzene-1,2-diamine;dihydrochloride |
InChI |
InChI=1S/C15H24Cl2N4O2S.2ClH/c1-19-8-10-21(11-9-19)24(22,23)13-2-3-15(14(18)12-13)20(6-4-16)7-5-17;;/h2-3,12H,4-11,18H2,1H3;2*1H |
InChI 键 |
IVNWLMSWCBZIIR-UHFFFAOYSA-N |
规范 SMILES |
CN1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)N(CCCl)CCCl)N.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Bis[2-(diethylamino)phenyl]methanone](/img/structure/B14686788.png)
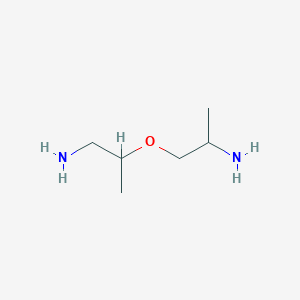
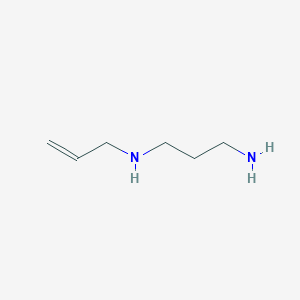
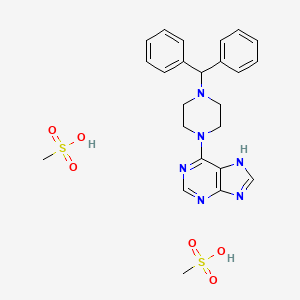
![4-[(2-ethylbenzimidazol-1-yl)methylamino]benzohydrazide](/img/structure/B14686805.png)
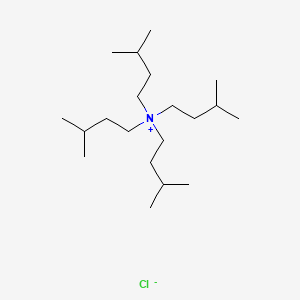
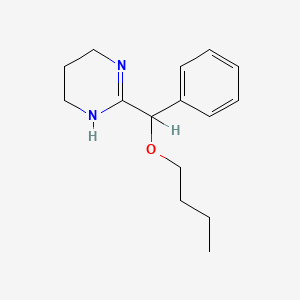
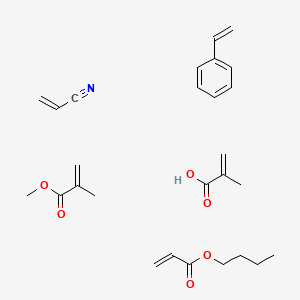

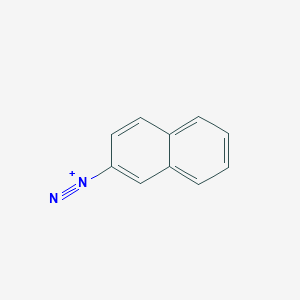
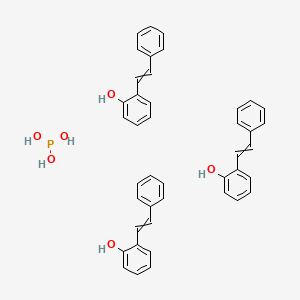
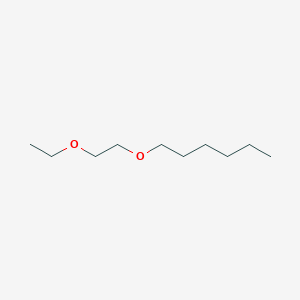
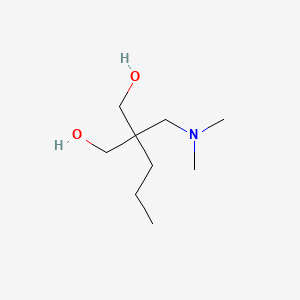
![1-[(1R,5R,6S,9S)-9,12-dihydroxy-6,16-dimethyl-10,19-dioxa-16-azahexacyclo[12.5.3.15,9.01,14.02,11.06,11]tricosa-2,21-dien-22-yl]ethyl 4,5-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B14686875.png)
